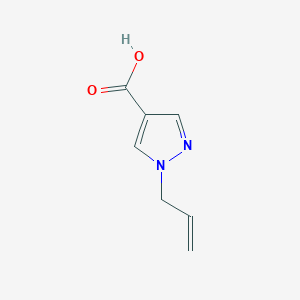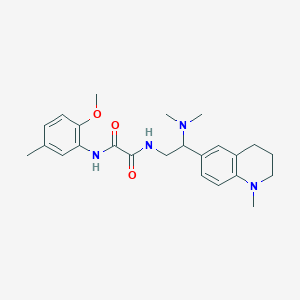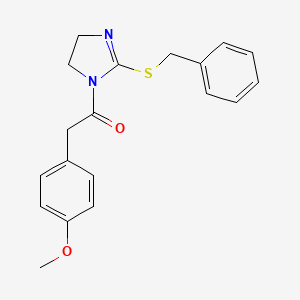
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone
Descripción general
Descripción
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone, or 1-BPC-2CE for short, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 139°C and a melting point of -20°C. 1-BPC-2CE is a versatile compound that can be used in a variety of laboratory experiments and research applications.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Microwave Assisted Synthesis : This compound has been synthesized via microwave irradiation and used in the formation of various compounds with potential antibacterial activity. Specifically, its condensation with aryl aldehydes and guanidine hydrochloride under microwave irradiation leads to the creation of compounds that have been screened for antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Piperidine Containing Pyrimidine Imines and Thiazolidinones : The compound, following condensation with aryl aldehydes and guanidine hydrochloride, has been used to create pyrimidine imines and thiazolidinones. These have also been studied for their antibacterial activities, demonstrating the compound's role in the creation of potential antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Medicinal Chemistry and Drug Synthesis
Synthesis of Mixed D(2)/D(4) Receptor Antagonists : In the domain of medicinal chemistry, the compound has been involved in the optimization of a lead compound for the synthesis of potent mixed D(2)/D(4) receptor antagonists. This implies its utility in the development of drugs targeting dopamine receptors (Zhao et al., 2002).
Creation of Novel Heterocyclic Compounds : It has been used in the treatment of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine to synthesize novel heterocyclic compounds containing both tetrazoles and piperidine nuclei. These compounds have shown significant antimicrobial activity, suggesting the compound's role in developing new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Biochemical and Biophysical Research
- Hirshfeld Surface Analysis and Cytotoxic Studies : The compound, synthesized using a click chemistry approach, was characterized using various techniques including IR, NMR, and MS studies. It underwent thermal stability analysis, single crystal XRD analysis, and Hirshfeld surface analysis. Cytotoxicity evaluation and molecular docking studies have been performed, suggesting its utility in biochemical and biophysical research (Govindhan et al., 2017).
Propiedades
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-11-14(17)16-8-6-13(7-9-16)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESGURPSHDOKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)

![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)
![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2469903.png)


![N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2469909.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2469911.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2469914.png)
![2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2469915.png)


![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2469918.png)
